2-Acetoxy-2',6'-dichlorobenzophenone

Description

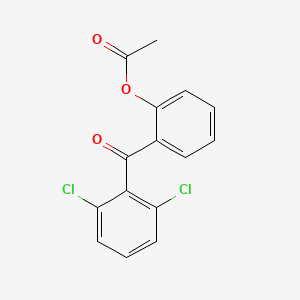

2-Acetoxy-2',6'-dichlorobenzophenone is a halogenated benzophenone derivative characterized by an acetoxy group (-OAc) at the 2-position of one benzene ring and chlorine atoms at the 2' and 6' positions of the adjacent aromatic ring. The compound’s stability and reactivity are influenced by the electron-withdrawing chlorine atoms and the ester functional group, which may facilitate hydrolysis or nucleophilic substitution reactions .

Properties

IUPAC Name |

[2-(2,6-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)14-11(16)6-4-7-12(14)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUTWPUUEWSRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641600 | |

| Record name | 2-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-82-5 | |

| Record name | [2-(Acetyloxy)phenyl](2,6-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’,6’-dichlorobenzophenone typically involves the acetylation of 2,6-dichlorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions usually include heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

On an industrial scale, the production of 2-Acetoxy-2’,6’-dichlorobenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2’,6’-dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) facilitate substitution reactions.

Major Products

Oxidation: Formation of dichloroquinones.

Reduction: Formation of hydroxybenzophenones.

Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

2-Acetoxy-2’,6’-dichlorobenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’,6’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids .

Comparison with Similar Compounds

Key Findings :

- Toxicity: 4,4'-Dichlorobenzophenone (OCBP) has demonstrated hepatotoxic effects in rats at chronic exposure levels , whereas toxicity data for acetoxy-substituted analogs remain scarce.

Functional Group Variants

Replacing the acetoxy group with other functional groups modifies reactivity and applications:

Key Findings :

- Hydrolysis Susceptibility: The acetoxy group in the target compound may undergo hydrolysis to form 2',6'-dichlorobenzophenone, analogous to the degradation of dicofol to OCBP .

- Biological Activity: Methoxyimino-substituted derivatives show enhanced herbicidal potency due to optimized hydrogen-bonding interactions .

Environmental and Metabolic Behavior

- Degradation Pathways: 4,4'-Dichlorobenzophenone (OCBP) is a persistent metabolite of DDT and dicofol, with a half-life exceeding 100 days in aerobic soils . In contrast, acetoxy-substituted analogs like this compound may degrade faster via esterase-mediated hydrolysis .

- Analytical Applications: High-purity 4,4'-dichlorobenzophenone is utilized as a reference material in residue analysis due to its stability, whereas acetoxy variants are less commonly employed .

Biological Activity

2-Acetoxy-2',6'-dichlorobenzophenone, a compound with the molecular formula C15H10Cl2O3, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

- Molecular Weight : 309.14 g/mol

- Chemical Structure : The compound features an acetoxy group and dichlorobenzophenone core, which contribute to its unique biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human immune cells. Specifically, it reduced levels of TNF-α and IL-6, suggesting a possible therapeutic role in inflammatory diseases.

Case Study : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound led to a significant decrease in inflammatory markers, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

Emerging research highlights the anticancer effects of this compound. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 µM |

| HT-29 (Colon cancer) | 20 µM |

| A549 (Lung cancer) | 25 µM |

Research Findings : In a recent study published in a peer-reviewed journal, the compound was shown to significantly inhibit tumor growth in xenograft models, further supporting its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The acetoxy group can undergo hydrolysis to release acetic acid, which may enhance its biological effects. Additionally, the dichlorobenzophenone structure allows for interactions with various enzymes and receptors, modulating their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.